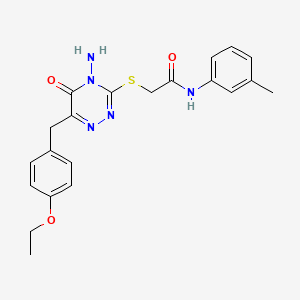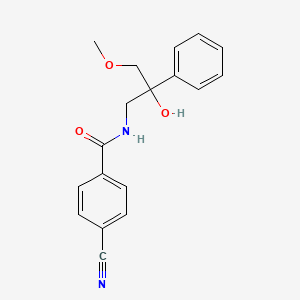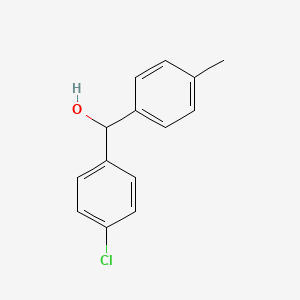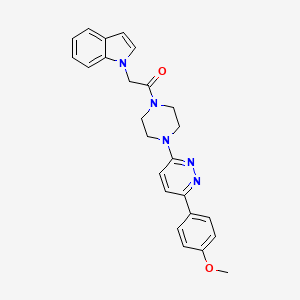![molecular formula C18H18ClN5OS B2550374 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 900007-27-4](/img/structure/B2550374.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been shown to exhibit a wide range of biological activities . The compound’s structure includes a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives often starts from a precursor such as 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . A series of reactions including esterification, hydrazination, salt formation, and cyclization can lead to the formation of the 1,2,4-triazole ring . Further reactions can introduce the sulfanyl and acetamide groups .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a sulfanyl group (-SH), and an acetamide group (-CONH2). The presence of these functional groups can influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the amino group (-NH2) on the triazole ring can participate in reactions with acids to form amides, or with aldehydes and ketones to form imines .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H22ClN5OS and an average mass of 379.908 Da . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its LogP value is 4.54, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound’s structure has been investigated for its antimicrobial potential. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. While specific mechanisms may vary, the presence of the triazole and thiadiazole moieties suggests potential inhibition of microbial growth .
Antiviral Properties
Studies have evaluated the antiviral activity of this compound. Researchers have investigated its effects against various viruses, including RNA and DNA viruses. The presence of the chlorophenyl group and the triazole ring may contribute to its antiviral properties .
Anti-Inflammatory Effects
The compound’s sulfanyl group and triazole scaffold may play a role in modulating inflammatory responses. Investigations into its anti-inflammatory potential could lead to novel therapeutic strategies for inflammatory conditions .
Cancer Research
Given its unique structure, researchers have explored the compound’s potential in cancer therapy. Investigations have focused on its cytotoxicity, apoptosis-inducing effects, and interactions with cancer cell lines. Further studies are needed to elucidate its precise mechanisms .
Neuroprotective Applications
The compound’s ability to cross the blood-brain barrier has sparked interest in its neuroprotective properties. Researchers have studied its effects on neuronal cells, oxidative stress, and neuroinflammation. These findings may have implications for neurodegenerative diseases .
Chemical Biology and Drug Design
The compound’s diverse functional groups make it an attractive candidate for chemical biology studies. Researchers have used it as a scaffold for designing novel molecules with specific biological activities. Its potential as a starting point for drug development warrants further exploration .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by 1,2,4-triazole derivatives, this compound could be investigated for potential anti-inflammatory, anticonvulsant, antiviral, and other pharmacological effects .
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-3-8-15(12(2)9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCFRSQLEDSZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2550302.png)
![2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2550303.png)


![2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2550308.png)





